molecular formula C7H14O6 B1205039 3-O-Methylmannose CAS No. 2922-60-3

3-O-Methylmannose

Cat. No.: B1205039
CAS No.: 2922-60-3
M. Wt: 194.18 g/mol
InChI Key: RMTFNDVZYPHUEF-DBRKOABJSA-N
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Description

3-O-Methylmannose: is a methylated derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of a methyl group attached to the third carbon atom of the mannose molecule. It is found in various biological systems, particularly in certain mycobacteria, where it plays a role in the structure and function of polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methylmannose typically involves the methylation of mannose. One common method is the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the selective methylation of the hydroxyl group at the third carbon position .

Industrial Production Methods: Industrial production of this compound is less common, but it can be achieved through similar methylation processes on a larger scale. The key to industrial synthesis is the optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-O-Methylmannose can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, leading to the formation of aldehydes or ketones.

    Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.

    Substitution: The methyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

    Oxidation: Products include this compound aldehyde or ketone derivatives.

    Reduction: Products include reduced forms of this compound.

    Substitution: Products include various substituted derivatives of this compound.

Scientific Research Applications

3-O-Methylmannose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-O-Methylmannose involves its incorporation into polysaccharides in mycobacteria. The methylation of mannose residues affects the structure and function of these polysaccharides, which are critical for the integrity and functionality of the mycobacterial cell envelope. This, in turn, influences the bacterium’s ability to resist environmental stresses and antimicrobial agents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation at the third carbon position, which imparts distinct structural and functional properties compared to other methylated sugars. This specificity is crucial for its role in mycobacterial polysaccharides and their associated biological functions .

Properties

IUPAC Name

(2S,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTFNDVZYPHUEF-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C=O)O)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]([C@@H](C=O)O)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20183480
Record name 3-O-Methylmannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-60-3
Record name 3-O-Methylmannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Methylmannose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20183480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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